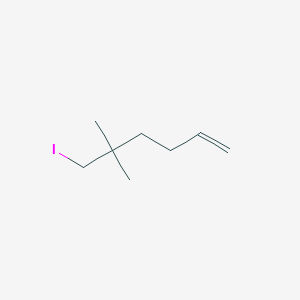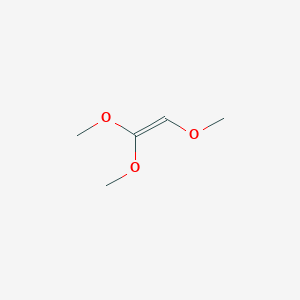
1,1,2-Trimethoxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethoxyethene is an organic compound with the molecular formula C5H12O3. It is also known by other names such as Methoxyacetaldehyde dimethyl acetal. This compound is characterized by its clear, colorless liquid form and is primarily used as an intermediate in organic synthesis .
Vorbereitungsmethoden
1,1,2-Trimethoxyethene can be synthesized through various methods. One efficient method involves the one-pot tandem catalysis of glucose using W-Beta catalysts. This process includes epimerization, retro-aldol condensation, acetalization, and etherification in the methanol phase. The reaction conditions typically involve a temperature of 200°C, a pressure of 4.0 MPa N2, and a reaction time of 4.0 hours . Another method involves the condensation, chlorination, and etherification of acetaldehyde .
Analyse Chemischer Reaktionen
1,1,2-Trimethoxyethene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethoxyethene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethoxyethene involves its interaction with molecular targets and pathways. The compound undergoes various chemical reactions that lead to the formation of different products. The specific pathways and targets depend on the conditions and reagents used in the reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trimethoxyethene can be compared with other similar compounds such as:
1,1,2-Trimethoxyethane: This compound has a similar molecular structure but different chemical properties and applications.
Methoxyacetaldehyde dimethyl acetal: This compound is another name for this compound and has similar properties and applications.
This compound is unique due to its specific molecular structure and the wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
77998-68-6 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
1,1,2-trimethoxyethene |
InChI |
InChI=1S/C5H10O3/c1-6-4-5(7-2)8-3/h4H,1-3H3 |
InChI-Schlüssel |
PEYJQPIHFQFVSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



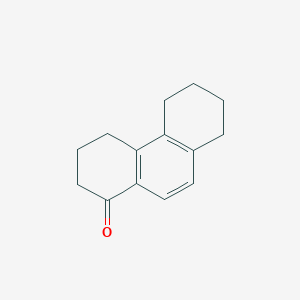


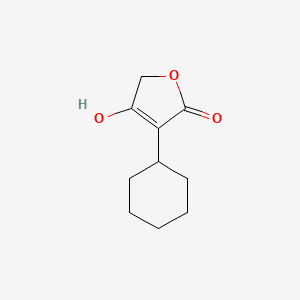
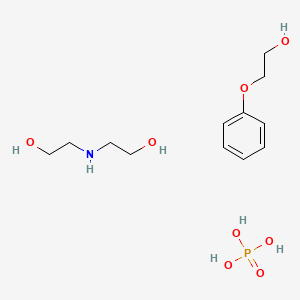
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
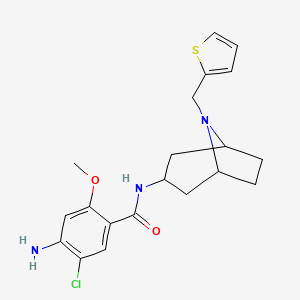


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
